molecular formula C19H15N3 B11843093 1H-1,2,3-Triazole, 5-methyl-1-(1-naphthalenyl)-4-phenyl- CAS No. 70292-12-5

1H-1,2,3-Triazole, 5-methyl-1-(1-naphthalenyl)-4-phenyl-

Cat. No.: B11843093
CAS No.: 70292-12-5
M. Wt: 285.3 g/mol
InChI Key: WDWFIOIBHBOPRJ-UHFFFAOYSA-N
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Description

1H-1,2,3-Triazole, 5-methyl-1-(1-naphthalenyl)-4-phenyl- is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with a methyl group, a naphthalenyl group, and a phenyl group, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

The synthesis of 1H-1,2,3-Triazole, 5-methyl-1-(1-naphthalenyl)-4-phenyl- typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions and can be carried out under mild conditions. The specific synthetic route may vary, but a common approach involves the following steps:

    Preparation of the Azide: The azide precursor can be synthesized from the corresponding amine by reaction with sodium nitrite and hydrochloric acid, followed by treatment with sodium azide.

    Preparation of the Alkyne: The alkyne precursor can be synthesized through various methods, including the Sonogashira coupling reaction between an aryl halide and a terminal alkyne.

    Cycloaddition Reaction: The azide and alkyne are then combined in the presence of a copper(I) catalyst to form the triazole ring.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

1H-1,2,3-Triazole, 5-methyl-1-(1-naphthalenyl)-4-phenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form new carbon-carbon bonds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-1,2,3-Triazole, 5-methyl-1-(1-naphthalenyl)-4-phenyl- has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets.

    Biological Research: It is used as a probe to study enzyme mechanisms and protein interactions due to its ability to form stable complexes with metal ions.

    Material Science: The compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new chemical entities with desired properties.

Mechanism of Action

The mechanism of action of 1H-1,2,3-Triazole, 5-methyl-1-(1-naphthalenyl)-4-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the compound’s substituents can interact with hydrophobic pockets in proteins, influencing their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

1H-1,2,3-Triazole, 5-methyl-1-(1-naphthalenyl)-4-phenyl- can be compared with other triazole derivatives, such as:

    1H-1,2,3-Triazole, 5-methyl-1-phenyl-: This compound lacks the naphthalenyl group, which may affect its biological activity and chemical reactivity.

    1H-1,2,3-Triazole, 4-phenyl-: This compound lacks both the methyl and naphthalenyl groups, making it less complex and potentially less versatile in its applications.

    1H-1,2,3-Triazole, 5-methyl-1-(2-naphthalenyl)-4-phenyl-: This isomer has the naphthalenyl group in a different position, which can influence its interaction with biological targets and its overall properties.

The uniqueness of 1H-1,2,3-Triazole, 5-methyl-1-(1-naphthalenyl)-4-phenyl- lies in its specific substitution pattern, which provides a distinct set of chemical and biological properties.

Properties

CAS No.

70292-12-5

Molecular Formula

C19H15N3

Molecular Weight

285.3 g/mol

IUPAC Name

5-methyl-1-naphthalen-1-yl-4-phenyltriazole

InChI

InChI=1S/C19H15N3/c1-14-19(16-9-3-2-4-10-16)20-21-22(14)18-13-7-11-15-8-5-6-12-17(15)18/h2-13H,1H3

InChI Key

WDWFIOIBHBOPRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=CC=CC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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